molecular formula C13H17N3O2S B2999692 1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one CAS No. 1798029-28-3

1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2999692
CAS No.: 1798029-28-3
M. Wt: 279.36
InChI Key: LGOSSTHOAKEBTH-UHFFFAOYSA-N
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Description

1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one is a heterocyclic compound featuring a piperidine ring linked to an imidazolidin-2-one core via a carbonyl group, with a thiophen-2-yl substituent at the 4-position of the piperidine. This structure combines pharmacophoric elements (piperidine, imidazolidinone, and thiophene) known for diverse biological activities, including acetylcholinesterase (AChE) inhibition and anticancer effects.

Properties

IUPAC Name

1-(4-thiophen-2-ylpiperidine-1-carbonyl)imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O2S/c17-12-14-5-8-16(12)13(18)15-6-3-10(4-7-15)11-2-1-9-19-11/h1-2,9-10H,3-8H2,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGOSSTHOAKEBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)N3CCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

1-(4-(Thiophen-2-yl)piperidine-1-carbonyl)imidazolidin-2-one, with the chemical formula C13H17N3O2S and a molecular weight of 279.36 g/mol, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC13H17N3O2S
Molecular Weight279.36 g/mol
CAS Number1798029-28-3
PurityTypically 95%

The specific biological targets and mechanisms of action for this compound remain largely unexplored. However, related compounds have shown activity against various biological targets, including transcriptional regulators in pathogenic organisms like Mycobacterium tuberculosis . The interaction with these targets may lead to alterations in gene expression and cellular processes.

Anticancer Potential

Recent studies have indicated that derivatives of imidazolidin-2-one compounds exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization and induce cell cycle arrest in cancer cell lines . Although specific data on this compound is limited, its structural similarities suggest potential efficacy against tumor growth.

Case Studies

  • Melanoma Treatment : In a study involving various imidazolidin derivatives, certain compounds demonstrated IC50 values as low as 0.021 µM against melanoma cell lines, indicating potent anti-proliferative effects . These findings suggest that this compound could be evaluated for similar activities.
  • Tubulin Interaction : Related compounds have been shown to interfere with the colchicine binding site on microtubules, leading to disrupted cytoskeletal integrity and subsequent cell death in cancer models . This mechanism may be applicable to the thiophenyl-substituted imidazolidinone as well.

Structure-Activity Relationship (SAR)

The presence of electron-donating groups on the aromatic ring has been correlated with increased biological activity. For example, substituents at the para position of phenyl rings have been linked to enhanced potency against various cancer cell lines . The thiophene moiety in this compound may similarly enhance its biological profile through electronic effects.

Pharmacokinetics and Stability

Information regarding the pharmacokinetics of this compound is currently sparse. However, related compounds typically exhibit moderate stability under physiological conditions. It is recommended that this compound be stored in dark conditions at temperatures between 2–8°C to maintain integrity .

Comparison with Similar Compounds

Anti-Alzheimer’s Activity: Piperidine-Imidazolidinone Derivatives

Compounds with piperidine and imidazolidin-2-one moieties have been explored as anti-Alzheimer’s agents. For example:

  • Compound 10b : 3-(4-(4-Fluorobenzoyl)-piperidin-1-yl)-1-(4-methoxybenzyl)-pyrrolidin-2-one demonstrated potent AChE inhibition (IC₅₀ ≈ 0.12 µM), comparable to donepezil, a reference drug. The fluorobenzoyl group enhances binding to the enzyme’s peripheral anionic site .
  • Compound 18c : 1-(3,4-Dimethoxybenzyl)-3-((1-(2-(trifluoromethyl)-benzyl)-piperidin-4-yl)-methyl)-imidazolidin-2-one showed dual AChE and butyrylcholinesterase inhibition, attributed to its trifluoromethyl and dimethoxybenzyl substituents .

Comparison :

  • Structural Differences : The target compound replaces fluorobenzoyl/methoxybenzyl groups with a thiophen-2-yl moiety. Thiophene’s electron-rich aromatic system may alter binding affinity or selectivity.

Anticancer Activity: Thiophene-Containing Derivatives

Thiophene derivatives exhibit notable antiproliferative effects. Key examples from the Alsaid Mansour group include:

  • Compound 29: (Z)-3-(4-Methoxybenzo[d]thiazol-2-ylamino)-1-(thiophen-2-yl)prop-2-en-1-one showed an IC₅₀ of 9.39 µM against breast cancer cells, outperforming doxorubicin (IC₅₀ ≈ 30 µM) .
  • Compounds 26–28 : Sulfonamide-linked thiophenes displayed IC₅₀ values of ~9.5–10.25 µM, attributed to thiophene’s role in disrupting microtubule assembly or DNA intercalation .

Comparison :

  • Thiophene Role: The target compound’s thiophen-2-yl group may similarly enhance cytotoxicity, though its conjugation to a piperidine-imidazolidinone scaffold could influence solubility and target specificity.
  • Structural Advantage: The imidazolidin-2-one core may confer metabolic stability compared to enone-linked thiophenes (e.g., Compound 29), which are prone to Michael addition reactions.

Structural Analogs: Piperidine-Carbonyl-Imidazolidinone Derivatives

  • Compound : 1-(2-{4-[5-Chloro-1-(4-fluorophenyl)-1H-indol-3-yl]piperidin-1-yl}ethyl)imidazolidin-2-one incorporates an indole-fluorophenyl group, suggesting possible CNS or anticancer applications .

Comparison :

Feature Target Compound BJ48733 Compound
Core Structure Piperidine-carbonyl-imidazolidinone Same core Same core with ethyl linker
Key Substituent Thiophen-2-yl Methylimidazole-sulfonyl Indole-fluorophenyl
Molecular Weight Not specified 341.39 g/mol Not specified
Potential Activity AChE inhibition, anticancer Kinase modulation CNS/anticancer

Metal Complexes of Imidazolidin-2-one Derivatives

  • Compounds 7a/7b : Cobalt and copper complexes of 1-(6-methoxypyridin-2-yl)imidazolidin-2-one were synthesized, though biological data are unavailable. Coumarin-metal complexes (e.g., Cu²⁺) show enhanced DNA cleavage and anticancer activity .

Comparison :

  • Chelation could modulate its redox activity or bioavailability, suggesting a future research direction.

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